molecular formula C18H18O4 B13878362 4-(4-butylbenzoyl)oxybenzoic Acid

4-(4-butylbenzoyl)oxybenzoic Acid

Katalognummer: B13878362
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: LCIXQYXJMFSXEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-butylbenzoyl)oxybenzoic Acid is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of a butyl group attached to a benzoyloxybenzoic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylbenzoyl)oxybenzoic Acid typically involves the esterification of 4-hydroxybenzoic acid with 4-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling point solvents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under reflux conditions to maintain a constant temperature and facilitate the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-butylbenzoyl)oxybenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-butylbenzoyl)oxybenzoic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-butylbenzoyl)oxybenzoic Acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific fields .

Eigenschaften

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

4-(4-butylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C18H18O4/c1-2-3-4-13-5-7-15(8-6-13)18(21)22-16-11-9-14(10-12-16)17(19)20/h5-12H,2-4H2,1H3,(H,19,20)

InChI-Schlüssel

LCIXQYXJMFSXEH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.